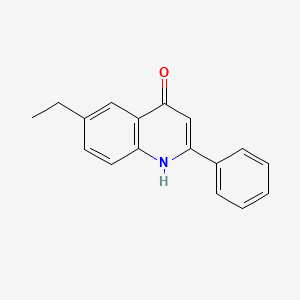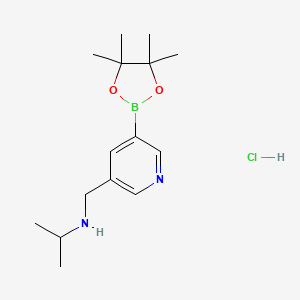![molecular formula C18H19N2NaO3S B13726264 sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide is a chemical compound known for its applications in various scientific fields. It is a derivative of benzimidazole and contains a sulfinyl group, which contributes to its unique chemical properties. This compound is often used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide typically involves the following steps:
Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfinyl group: The benzimidazole core is then reacted with a sulfoxide compound in the presence of an oxidizing agent to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of o-phenylenediamine and carboxylic acid derivatives are synthesized.
Continuous flow reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its proton pump inhibitory effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide involves its interaction with specific molecular targets:
Proton Pump Inhibition: The compound inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion.
Molecular Targets: It binds to the cysteine residues on the proton pump, leading to its inactivation.
Pathways Involved: The inhibition of the proton pump disrupts the acid secretion pathway, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
類似化合物との比較
Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide can be compared with other similar compounds such as:
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Lansoprazole: Similar to omeprazole but with variations in its substituent groups, leading to different pharmacokinetic properties.
Esomeprazole: The S-enantiomer of omeprazole, offering improved efficacy and reduced side effects.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and specific applications .
特性
分子式 |
C18H19N2NaO3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C18H19N2O3S.Na/c1-11-5-6-13(12(2)17(11)23-4)10-24(21)18-19-15-8-7-14(22-3)9-16(15)20-18;/h5-9H,10H2,1-4H3;/q-1;+1 |
InChIキー |
NSKBOBBAZNQRSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C)OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
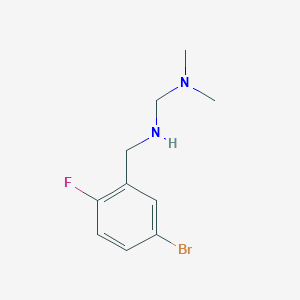
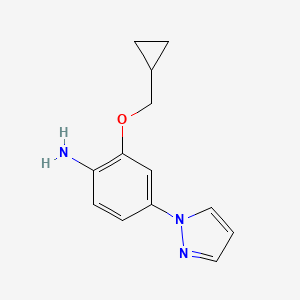
![ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
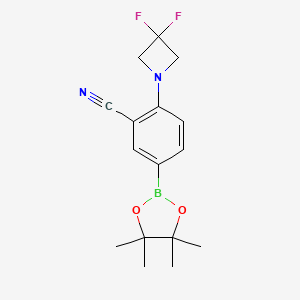

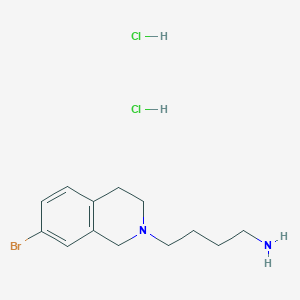
![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
![[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)

